
Vinylboronsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vinylboronic acid, also known as ethenylboronic acid, is a boronic acid derivative with the molecular formula CH2=CHB(OH)2 . It is often used in the synthesis of styrene-based organoboron polymers . It is also used as a stable boronic acid surrogate for Suzuki-Miyaura cross-coupling .
Synthesis Analysis
Vinylboronic acid can be synthesized as the protected ester in one step by cross-metathesis between an alkene and a vinylboronic ester or hydroboration of an alkyne . Vinylboronic acid pinacol ester (VB pin) was found to be a suitable monomer in radical polymerization, and the well-defined corresponding polymers were successfully obtained by reversible addition–fragmentation chain transfer (RAFT) polymerization .Molecular Structure Analysis
The molecular structure of Vinylboronic acid is CH2=CHB(OH)2 . Its average mass is 71.871 Da and its monoisotopic mass is 72.038261 Da .Chemical Reactions Analysis
Vinylboronic acid MIDA ester is used in Heck and oxidative Heck reactions as well as in olefin metathesis to provide the cross-coupled product . It undergoes cyclopropanation and epoxidation to yield corresponding MIDA cyclopropane and oxirane, respectively .Physical And Chemical Properties Analysis
Vinylboronic acid has a density of 1.0±0.1 g/cm3, a boiling point of 154.8±23.0 °C at 760 mmHg, and a vapor pressure of 1.1±0.6 mmHg at 25°C . It has a polar surface area of 40 Å2 and a molar volume of 73.6±3.0 cm3 .Wirkmechanismus
Target of Action
Vinylboronic acid (VBA) primarily targets carbon-carbon bond formation reactions, particularly the Suzuki-Miyaura (SM) cross-coupling . This reaction is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction .
Mode of Action
The mode of action of VBA involves its interaction with its targets through a bioorthogonal inverse electron-demand Diels–Alder reaction with tetrazines that are substituted with boron-coordinating ligands . This reaction results in exceptionally high reaction rates .
Biochemical Pathways
VBA affects the biochemical pathway of carbon-carbon bond formation. It is involved in the Suzuki-Miyaura coupling reaction, which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The reaction involves oxidative addition with formally electrophilic organic groups and transmetalation with formally nucleophilic organic groups .
Pharmacokinetics
It is known that vba is biocompatible, non-toxic, and highly stable in aqueous media and cell lysates , which suggests it may have favorable ADME properties.
Result of Action
The result of VBA’s action is the formation of new carbon-carbon bonds. For example, in the Suzuki-Miyaura coupling reaction, VBA helps form new carbon-carbon bonds, enabling the synthesis of complex organic compounds . Additionally, VBA can be used in a click-to-release variant, demonstrating its bioorthogonality with a VBA-protected doxorubicin prodrug .
Action Environment
The action of VBA is influenced by environmental factors. For instance, the Suzuki-Miyaura coupling reaction, in which VBA plays a crucial role, benefits from mild and functional group tolerant reaction conditions . Furthermore, VBA has been shown to be useful in cellular experiments , indicating that it can function effectively in biological environments.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of vinylboronic acid is its high reactivity and specificity. It can be used to selectively target specific proteins and enzymes, which can be useful in drug discovery and bioconjugation reactions. However, vinylboronic acid is also highly sensitive to moisture and air, which can limit its use in certain experimental conditions.
Zukünftige Richtungen
There are many future directions for the use of vinylboronic acid in scientific research. One area of interest is the development of new drugs that target specific proteins and enzymes. Another area of interest is the use of vinylboronic acid in bioconjugation reactions, which can be used to label and study proteins and enzymes in living cells. In addition, there is potential for the use of vinylboronic acid in the development of new materials, such as sensors and catalysts.
Conclusion:
Vinylboronic acid is an important organic compound that has many scientific research applications. Its high reactivity and specificity make it a valuable tool in organic synthesis, drug discovery, and bioconjugation reactions. While there are some limitations to its use, there are many future directions for the application of vinylboronic acid in scientific research.
Synthesemethoden
The synthesis method of vinylboronic acid involves the reaction of vinyl magnesium bromide with triisopropyl borate. The reaction produces vinylboronic acid, which can be purified by column chromatography. This method is widely used in laboratories and is considered to be a reliable and efficient way to produce vinylboronic acid.
Wissenschaftliche Forschungsanwendungen
Bioorthogonale Reaktionen
Vinylboronsäuren (VBAs) werden in bioorthogonalen Reaktionen zur chemischen Modifikation von Biomolekülen verwendet . Sie dienen als nicht-gespannte, synthetisch zugängliche und wasserlösliche Reaktionspartner in einer bioorthogonalen inversen elektronenarmen Diels-Alder-Reaktion (iEDDA) mit 3,6-Dipyridyl-s-Tetrazinen . Diese Anwendung eignet sich für biologische Markierungsanwendungen .
Proteinmodifikation
VBAs können orthogonal zur spannungsinduzierten Alkin-Azid-Cycloaddition zur Proteinmodifikation eingesetzt werden . Dies macht sie zu attraktiven Ergänzungen des bioorthogonalen molekularen Werkzeugkastens .
Radikalische Polymerisation
Vinylboronsäure-Pinacolester (VB pin) ist ein geeignetes Monomer in der radikalischen Polymerisation . Die gut definierten entsprechenden Polymere werden durch reversible Additions-Fragmentierungs-Kettenübertragungspolymerisation (RAFT) erfolgreich erhalten .
Herstellung von Polyolefinen
This compound wird zur Herstellung von gut definierten Polyolefinen mit borhaltigen Gruppen verwendet . Dies wird durch die Einführung von this compound und einer Reihe von Boronatmonomeren erreicht .
Dynamische Austausch-Eigenschaften
Polymere, die VB pin enthalten, weisen dynamische Austausch-Eigenschaften auf . Dies deutet auf das Potenzial dieser Polymere als funktionelle Materialien hin .
Enzyminhibition
Safety and Hazards
Biochemische Analyse
Biochemical Properties
Vinylboronic acid plays a crucial role in biochemical reactions, particularly in the bioorthogonal inverse electron-demand Diels-Alder (iEDDA) reaction with 3,6-dipyridyl-s-tetrazines . This reaction is important for biological labeling applications
Cellular Effects
Vinylboronic acid has been shown to be biocompatible, non-toxic, and highly stable in aqueous media and cell lysate . Its hydrophilic properties and small size make it attractive for use in protein modifications and other biomolecular labeling applications
Molecular Mechanism
The molecular mechanism of Vinylboronic acid primarily involves its participation in the bioorthogonal inverse electron-demand Diels-Alder (iEDDA) reaction . This reaction involves the transfer of electrons and the formation of new bonds, which can lead to changes in gene expression and enzyme activity
Metabolic Pathways
Vinylboronic acid is involved in the Suzuki-Miyaura coupling reaction, a type of C-B bond formation
Eigenschaften
IUPAC Name |
ethenylboronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5BO2/c1-2-3(4)5/h2,4-5H,1H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFXCNIVBAVFOBX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C=C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5BO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
71.87 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

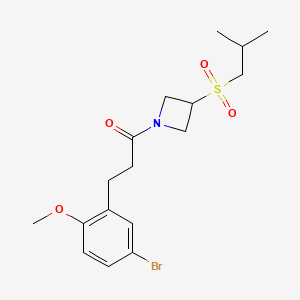
![(1,5-Dimethylpyrazol-3-yl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2399511.png)

![3-methyl-N-[4-(3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]benzamide](/img/structure/B2399513.png)
![N-(4-ethylphenyl)-2-[(2-oxo-5,6,7,8-tetrahydro-1H-quinazolin-4-yl)sulfanyl]acetamide](/img/structure/B2399514.png)
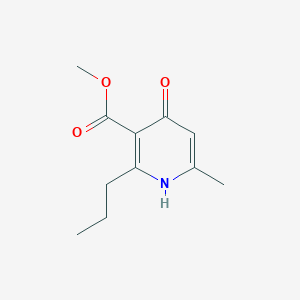
![2-((6-(3-fluorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2399518.png)
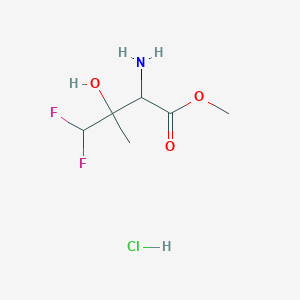
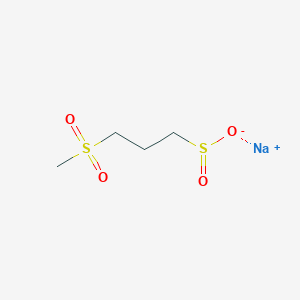
![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2399522.png)
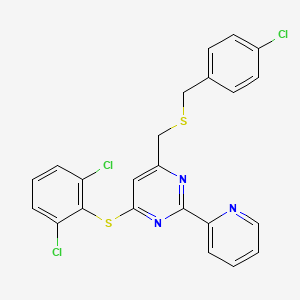
![(E)-methyl 2-(3-chlorobenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2399529.png)

![2-benzamido-N-(3-methoxypropyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2399531.png)